molecular formula C21H22O2Si B13906974 (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol CAS No. 188524-93-8

(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol

Cat. No.: B13906974
CAS No.: 188524-93-8
M. Wt: 334.5 g/mol
InChI Key: ZWIUAQXBOJMKAV-SFHVURJKSA-N
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Description

(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol is a chiral secondary alcohol functionalized with a triphenylsilyl (Tps) ether group. The compound features a stereogenic center at the C2 position (S-configuration), which is critical for applications in asymmetric synthesis or chiral recognition. The bulky triphenylsilyl group enhances steric protection of the hydroxyl oxygen, improving hydrolytic stability compared to alkyl ethers. This compound is primarily utilized in organic synthesis as a protected alcohol intermediate, enabling selective reactions at other sites of complex molecules.

Properties

CAS No.

188524-93-8

Molecular Formula

C21H22O2Si

Molecular Weight

334.5 g/mol

IUPAC Name

(2S)-1-triphenylsilyloxypropan-2-ol

InChI

InChI=1S/C21H22O2Si/c1-18(22)17-23-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22H,17H2,1H3/t18-/m0/s1

InChI Key

ZWIUAQXBOJMKAV-SFHVURJKSA-N

Isomeric SMILES

C[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol typically involves the reaction of triphenylsilanol with an appropriate epoxide under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Commonly, the reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like sulfuric acid or a base like sodium hydroxide.

Industrial Production Methods: Industrial production of (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or organometallic compounds in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol is used as a protecting group for alcohols in organic synthesis. It helps in the selective protection and deprotection of hydroxyl groups during multi-step synthesis.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals

Medicine: In medicinal chemistry, (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol is used as an intermediate in the synthesis of drugs. Its ability to protect hydroxyl groups makes it valuable in the development of complex drug molecules.

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol involves its ability to act as a protecting group for hydroxyl functionalities. The triphenylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The deprotection process typically involves the use of fluoride ions, which selectively cleave the triphenylsilyl group, regenerating the free hydroxyl group.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Recent studies highlight the following:

Synthetic Utility : The TpsO group in (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol is preferred in peptide synthesis for protecting serine or threonine residues, outperforming smaller silyl groups due to superior steric protection .

Comparative Reactivity : In Grignard reactions, TpsO-protected alcohols exhibit 30% higher stability than TipsO analogs under basic conditions .

Limitations : High molecular weight (318.48 g/mol) and lipophilicity limit use in aqueous-phase reactions, where tert-butoxy derivatives or polar triazoles are more suitable.

Biological Activity

(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol involves the introduction of a triphenylsilyl group to the hydroxyl-bearing propanol structure. The modification of this compound allows for exploration of its biological efficacy, particularly in enzyme inhibition and receptor interaction.

Table 1: Structure-Activity Relationships of Related Compounds

Compound NameStructureBiological ActivityReference
Compound 1StructureInhibits GATA4-NKX2-5 synergy
Compound 2StructureEnhances transcriptional activity
Compound 3StructureReduces cell viability

Biological Activities

Research indicates that (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol may exhibit several biological activities:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including serine hydrolases like cPLA2α. These enzymes are crucial in the synthesis of pro-inflammatory mediators, making them significant targets for anti-inflammatory drug development .
  • Transcriptional Modulation : The interaction with transcription factors such as GATA4 and NKX2-5 suggests that this compound can modulate gene expression related to cardiac function. Studies have shown that certain derivatives can either enhance or inhibit the transcriptional synergy between these factors, thus impacting cardiac hypertrophy .
  • Cytotoxicity : Evaluations using assays like MTT and LDH have demonstrated that some derivatives of this compound can exhibit cytotoxic effects, which is critical for assessing their therapeutic potential and safety profiles .

Case Studies

A notable study explored the effects of various derivatives of (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol on cardiomyocyte hypertrophy. The findings highlighted that specific structural modifications could either promote or inhibit hypertrophic responses in vitro and in vivo. The compounds were tested in models of myocardial infarction and hypertension, revealing insights into their potential cardiovascular benefits or risks .

Table 2: Summary of Case Studies

Study FocusKey FindingsReference
Cardiomyocyte HypertrophyCertain derivatives enhanced hypertrophic signaling; others inhibited it
Enzyme InhibitionCompounds showed varied efficacy against cPLA2α and FAAH

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